molecular formula C4H5N3O2 B14244486 4-Azidooxolan-2-one CAS No. 189870-41-5

4-Azidooxolan-2-one

Cat. No.: B14244486
CAS No.: 189870-41-5
M. Wt: 127.10 g/mol
InChI Key: VGONWMXJJVHPGZ-UHFFFAOYSA-N
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Description

4-Azidooxolan-2-one is a heterocyclic compound featuring an azide group attached to an oxolan-2-one ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Azidooxolan-2-one typically involves the introduction of an azide group to an oxolan-2-one precursor. One common method is the nucleophilic substitution reaction where an appropriate leaving group on the oxolan-2-one is replaced by an azide ion. This can be achieved using sodium azide (NaN₃) in a polar aprotic solvent such as dimethylformamide (DMF) under mild heating conditions .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the potentially explosive azide compounds.

Chemical Reactions Analysis

Types of Reactions: 4-Azidooxolan-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium azide (NaN₃), DMF, mild heating.

    Cycloaddition: Copper(I) catalysts, alkynes, room temperature.

    Reduction: Lithium aluminum hydride (LiAlH₄), ether solvents, low temperature.

Major Products:

    Triazoles: Formed via cycloaddition reactions.

    Amines: Formed via reduction of the azide group.

Scientific Research Applications

4-Azidooxolan-2-one has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Azidooxolan-2-one largely depends on the specific chemical reactions it undergoes. For instance, in cycloaddition reactions, the azide group acts as a 1,3-dipole, reacting with dipolarophiles like alkynes to form triazoles. This reaction is facilitated by copper(I) catalysts, which enhance the regioselectivity and efficiency of the process .

Comparison with Similar Compounds

Uniqueness of 4-Azidooxolan-2-one: this compound is unique due to the presence of the azide group, which imparts high reactivity and versatility in chemical synthesis. This makes it a valuable intermediate for creating a wide range of derivatives and functional materials.

Properties

CAS No.

189870-41-5

Molecular Formula

C4H5N3O2

Molecular Weight

127.10 g/mol

IUPAC Name

4-azidooxolan-2-one

InChI

InChI=1S/C4H5N3O2/c5-7-6-3-1-4(8)9-2-3/h3H,1-2H2

InChI Key

VGONWMXJJVHPGZ-UHFFFAOYSA-N

Canonical SMILES

C1C(COC1=O)N=[N+]=[N-]

Origin of Product

United States

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